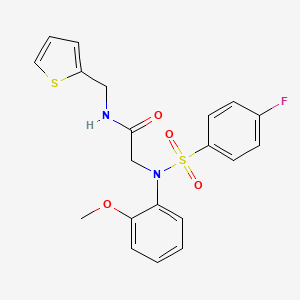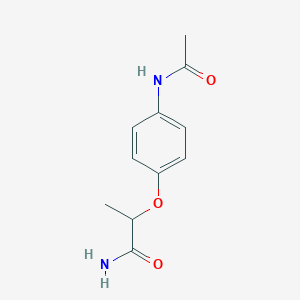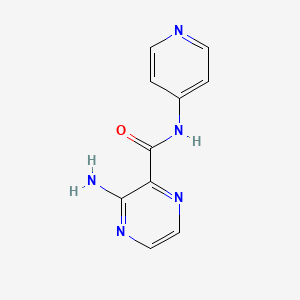![molecular formula C17H17N5O2 B7536925 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide, also known as PTB, is a compound that has been gaining attention in the scientific community due to its potential applications in research. PTB is a tetrazole-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been used in various scientific research studies, including the investigation of its anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been studied for its potential use as an anticancer agent.
Mecanismo De Acción
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide exerts its effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been shown to have anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has several advantages for use in lab experiments. This compound is a relatively stable compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide research include investigating its potential therapeutic applications for neurodegenerative diseases and cancer, and developing more efficient synthesis methods for the compound.
Métodos De Síntesis
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been synthesized using various methods, including the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by acylation with acyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by esterification with butanoyl chloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(7-4-12-24-16-5-2-1-3-6-16)19-14-8-10-15(11-9-14)22-13-18-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSKIFUSLRGARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)

![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)


![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)

![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)

![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)

